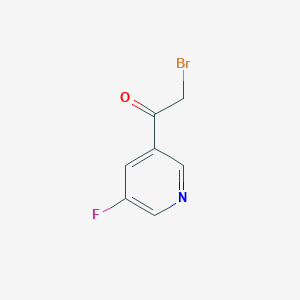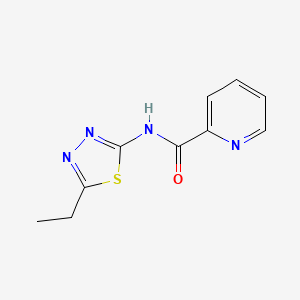![molecular formula C15H11ClFNO3 B12212168 4-chloro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide](/img/structure/B12212168.png)
4-chloro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide is a chemical compound with the molecular formula C15H11ClFNO3 It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-fluoroacetophenone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The intermediate product is then subjected to further reactions to introduce the hydroxy and oxo groups, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
4-chloro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the hydroxy and oxo groups allows for hydrogen bonding and other interactions with the target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-fluorophenyl)benzamide
- 4-chloro-N-(2-fluorophenyl)benzamide
- 4-chloro-N-(4-hydroxyphenyl)benzamide
Uniqueness
4-chloro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide is unique due to the presence of both hydroxy and oxo groups, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C15H11ClFNO3 |
|---|---|
Molecular Weight |
307.70 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H11ClFNO3/c16-11-5-1-10(2-6-11)14(20)18-15(21)13(19)9-3-7-12(17)8-4-9/h1-8,15,21H,(H,18,20) |
InChI Key |
CUWHMKYZAAHTSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(NC(=O)C2=CC=C(C=C2)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetyl)amino]-2-hydroxybenzoic acid](/img/structure/B12212085.png)

![2-[4-(Aminomethyl)piperidin-1-YL]benzonitrile](/img/structure/B12212101.png)
![3,5-dichloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B12212109.png)
![3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12212113.png)

![N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12212120.png)
![N~4~-cyclohexyl-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12212123.png)
![N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide](/img/structure/B12212128.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12212134.png)

![2-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12212144.png)
![N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B12212154.png)
![5-[(4-Fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12212158.png)
